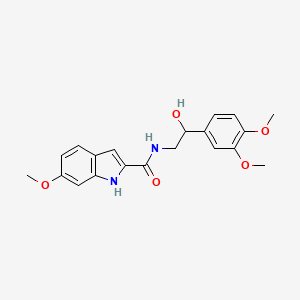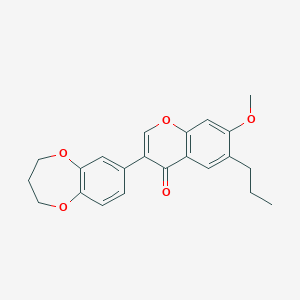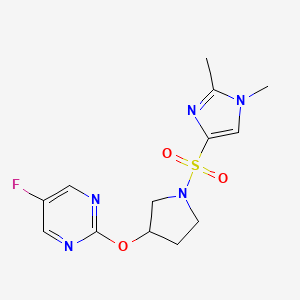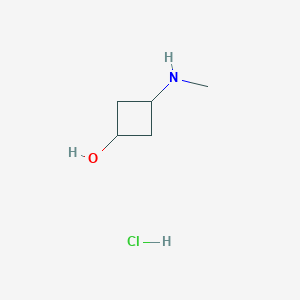
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has methoxy (-OCH3) groups and an amide (-CONH2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and phenyl precursors. The methoxy and carboxamide groups could potentially be introduced through various organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, methoxy groups, and a carboxamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research into compounds with structural similarities to "N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide" often focuses on understanding their chemical properties, synthetic pathways, and potential applications in organic synthesis. For example, studies on the acidolysis of lignin model compounds highlight the intricate mechanisms of bond cleavage, which could inform the development of new synthetic methods for complex organic molecules (T. Yokoyama, 2015).
Pharmacological Applications
Indolylarylsulfones, including structures akin to the one mentioned, have been investigated for their potent activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Such studies reveal the structure-activity relationship critical for the development of new antiviral drugs, highlighting the compound's potential application in treating AIDS and related infections (Valeria Famiglini & R. Silvestri, 2018).
Environmental and Material Science
The degradation and transformation of organic pollutants through enzymatic methods have been explored, where compounds with similar structures may serve as substrates or mediators. This approach offers potential applications in environmental remediation, showcasing how these compounds can be involved in the breakdown of recalcitrant pollutants (Maroof Husain & Q. Husain, 2007).
Antioxidant Activities
Research into the antioxidant properties of compounds structurally related to "this compound" has significant implications for food science, pharmaceuticals, and health sciences. Understanding these properties can lead to the development of new antioxidants that could prevent oxidative stress-related diseases (A. J. de Koning, 2002).
Mécanisme D'action
Target of Action
The primary targets of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide are currently unknown. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets within the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
. Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the molecule .
Cellular Effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide at different dosages in animal models have not been reported .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-14-6-4-12-8-16(22-15(12)10-14)20(24)21-11-17(23)13-5-7-18(26-2)19(9-13)27-3/h4-10,17,22-23H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQFCCZZIIJHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)

![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)

![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)


